Cas no 2229539-00-6 ((3-methanesulfonyl-2-oxopropyl)(methyl)amine)

(3-methanesulfonyl-2-oxopropyl)(methyl)amine 化学的及び物理的性質
名前と識別子
-
- (3-methanesulfonyl-2-oxopropyl)(methyl)amine
- 2229539-00-6
- EN300-1990355
-
- インチ: 1S/C5H11NO3S/c1-6-3-5(7)4-10(2,8)9/h6H,3-4H2,1-2H3
- InChIKey: YROHRVDIIFQPRJ-UHFFFAOYSA-N
- ほほえんだ: S(C)(CC(CNC)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 165.04596439g/mol
- どういたいしつりょう: 165.04596439g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 201
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1
- トポロジー分子極性表面積: 71.6Ų
(3-methanesulfonyl-2-oxopropyl)(methyl)amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1990355-10.0g |
(3-methanesulfonyl-2-oxopropyl)(methyl)amine |
2229539-00-6 | 10g |
$5037.0 | 2023-05-23 | ||
Enamine | EN300-1990355-5.0g |
(3-methanesulfonyl-2-oxopropyl)(methyl)amine |
2229539-00-6 | 5g |
$3396.0 | 2023-05-23 | ||
Enamine | EN300-1990355-2.5g |
(3-methanesulfonyl-2-oxopropyl)(methyl)amine |
2229539-00-6 | 2.5g |
$2295.0 | 2023-09-16 | ||
Enamine | EN300-1990355-1.0g |
(3-methanesulfonyl-2-oxopropyl)(methyl)amine |
2229539-00-6 | 1g |
$1172.0 | 2023-05-23 | ||
Enamine | EN300-1990355-0.05g |
(3-methanesulfonyl-2-oxopropyl)(methyl)amine |
2229539-00-6 | 0.05g |
$983.0 | 2023-09-16 | ||
Enamine | EN300-1990355-0.5g |
(3-methanesulfonyl-2-oxopropyl)(methyl)amine |
2229539-00-6 | 0.5g |
$1124.0 | 2023-09-16 | ||
Enamine | EN300-1990355-10g |
(3-methanesulfonyl-2-oxopropyl)(methyl)amine |
2229539-00-6 | 10g |
$5037.0 | 2023-09-16 | ||
Enamine | EN300-1990355-0.1g |
(3-methanesulfonyl-2-oxopropyl)(methyl)amine |
2229539-00-6 | 0.1g |
$1031.0 | 2023-09-16 | ||
Enamine | EN300-1990355-0.25g |
(3-methanesulfonyl-2-oxopropyl)(methyl)amine |
2229539-00-6 | 0.25g |
$1078.0 | 2023-09-16 | ||
Enamine | EN300-1990355-1g |
(3-methanesulfonyl-2-oxopropyl)(methyl)amine |
2229539-00-6 | 1g |
$1172.0 | 2023-09-16 |
(3-methanesulfonyl-2-oxopropyl)(methyl)amine 関連文献
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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(3-methanesulfonyl-2-oxopropyl)(methyl)amineに関する追加情報
Introduction to (3-methanesulfonyl-2-oxopropyl)(methyl)amine (CAS No. 2229539-00-6)
(3-methanesulfonyl-2-oxopropyl(methyl)amine) is a specialized organic compound with the chemical formula C₆H₁₁NO₄S. This compound, identified by its CAS number 2229539-00-6, has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. The presence of both a methanesulfonyl group and an amine functionality makes it a versatile intermediate in the synthesis of various bioactive molecules.
The compound's structure consists of a propyl chain substituted with a methanesulfonyl group at the third carbon and a methylamine moiety at the second carbon. This configuration imparts specific reactivity and solubility characteristics, making it valuable in synthetic chemistry. The methanesulfonyl group, known for its electron-withdrawing properties, can influence the reactivity of adjacent functional groups, while the amine part provides nucleophilic potential for further derivatization.
In recent years, there has been growing interest in exploring the applications of (3-methanesulfonyl-2-oxopropyl)(methyl)amine in drug discovery and development. Its structural features suggest potential utility as a building block for more complex molecules, particularly in the design of novel therapeutic agents. Researchers have been investigating its role in synthesizing inhibitors targeting various biological pathways, including those involved in inflammation and metabolic disorders.
One of the most compelling aspects of this compound is its potential as a precursor for sulfonamide derivatives. Sulfonamides are a class of heterocyclic compounds known for their broad spectrum of biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. The methanesulfonyl group in (3-methanesulfonyl-2-oxopropyl)(methyl)amine can be readily converted into sulfonamide linkages, which are crucial for drug design. Recent studies have demonstrated its efficacy in generating sulfonamide-based compounds with enhanced binding affinity to target proteins.
The synthesis of (3-methanesulfonyl-2-oxopropyl)(methyl)amine involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the functionalization of propyl derivatives followed by sulfonylation and subsequent amine coupling. Advanced synthetic techniques, such as catalytic hydrogenation and protecting group strategies, are often employed to achieve high yields and purity. These synthetic methodologies highlight the compound's importance not only as a final product but also as an intermediate in complex molecular architectures.
From a pharmacological perspective, the amine functionality in (3-methanesulfonyl-2-oxopropyl)(methyl)amine offers opportunities for designing molecules with improved pharmacokinetic profiles. Amines are commonly found in biologically active compounds due to their ability to form hydrogen bonds and interact with biological targets. By incorporating this moiety into drug candidates, researchers can enhance solubility, bioavailability, and metabolic stability—key factors for successful drug development.
Moreover, the compound's potential role in medicinal chemistry extends beyond traditional small-molecule drug design. Its structural motif has been explored in the development of peptidomimetics—molecules that mimic the structure and function of peptides but with improved stability and bioavailability. Peptidomimetics are particularly valuable in targeting protein-protein interactions, which are often difficult to address with conventional small molecules. The methanesulfonyl group provides a scaffold for designing constrained peptides that maintain biological activity while avoiding degradation by proteases.
In conclusion, (3-methanesulfonyl-2-oxopropyl)(methyl)amine (CAS No. 2229539-00-6) represents a significant advancement in synthetic and pharmaceutical chemistry. Its unique structural features make it a valuable intermediate for developing novel therapeutic agents, particularly sulfonamide derivatives with potential applications in treating inflammatory diseases and metabolic disorders. As research continues to uncover new synthetic pathways and pharmacological applications, this compound is poised to play an increasingly important role in drug discovery and development.
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